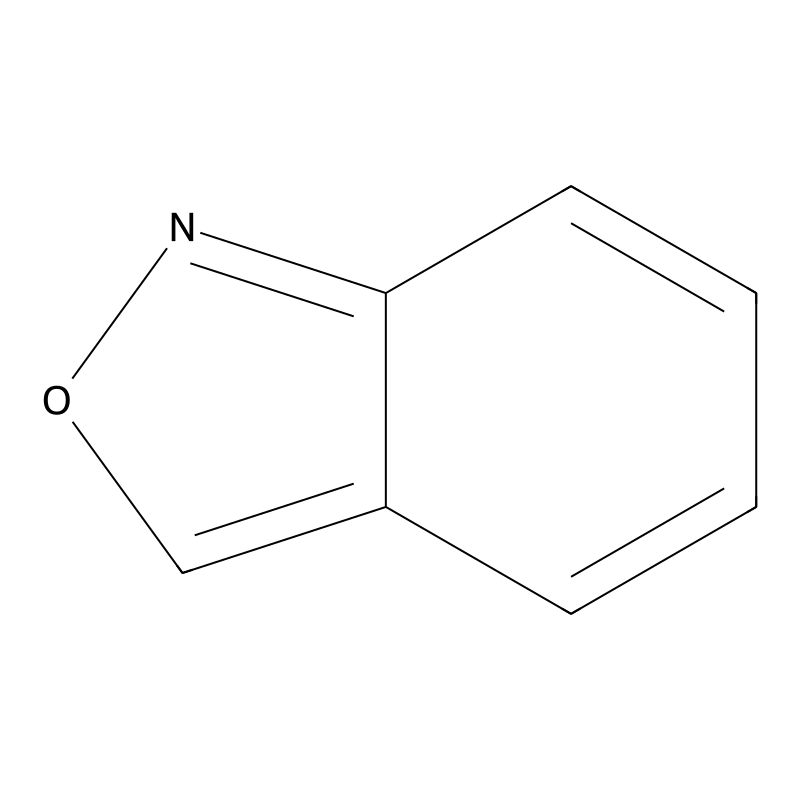Anthranil

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Chemistry and Material Science
- Synthesis of Dyes and Pigments: Anthranil acts as a precursor for various dyes and pigments used in various industries. Its derivatives, like anthraquinone and indigo, are essential components in dyes for textiles, paints, and plastics.
- Development of Functional Materials: Researchers are actively investigating the use of anthranil in the development of functional materials with unique properties. For instance, anthranil derivatives have shown promising potential in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their ability to tune electrical and optical properties [].
Biochemistry and Microbiology
- Intermediate in Biosynthesis: Anthranil is a crucial intermediate in the biosynthesis of tryptophan, an essential amino acid in all living organisms []. Studying the enzymes and pathways involved in anthranil biosynthesis helps researchers understand fundamental metabolic processes and identify potential targets for drug development.
- Bacterial Signaling and Communication: Recent research suggests that anthranil might play a role in bacterial signaling and communication. Studies have shown that certain bacteria can utilize anthranil as a signaling molecule to regulate various cellular processes, including biofilm formation and antibiotic resistance [].
Environmental Science and Toxicology
- Degradation Studies: Scientists use anthranil as a model compound to study the degradation of organic pollutants in the environment. By understanding the factors influencing its degradation, researchers can develop strategies for remediating contaminated sites [].
- Toxicity and Bioaccumulation Potential: Anthranil is being investigated for its potential toxicity and bioaccumulation potential in various environmental compartments. This information is crucial for assessing the environmental impact of anthranil-containing products and developing regulations for their safe use and disposal [].
Anthranil, or anthranilic acid, is an aromatic amine with the chemical formula CHNO. It is characterized by a benzene ring substituted with an amino group (-NH) and a carboxylic acid group (-COOH). This compound is notable for its role as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Anthranil is also utilized in dye manufacturing and as a building block in organic synthesis due to its versatile reactivity.
- Amination Reactions: Anthranil can undergo cross-coupling reactions to form C–N bonds, which are essential in the preparation of pharmaceuticals .
- Thermo-Promoted Reactions: It reacts with carboxylic acids under heat, yielding various products through an atom-economical process .
- Oxidative Cross-Coupling: Anthranil can be involved in oxidative transformations using electrophilic aromatic substitution, allowing for the functionalization of the aromatic ring .
Anthranil exhibits significant biological activity, particularly as a precursor to tryptophan, an essential amino acid. It has been studied for its potential roles in:
- Antimicrobial Properties: Some derivatives of anthranil have shown activity against various bacteria and fungi.
- Neuroprotective Effects: Research indicates that anthranil may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
- Inhibition of Enzymatic Activity: Anthranilate hydroxylase, an enzyme involved in tryptophan metabolism, has been studied for its interactions with anthranil and its derivatives .
Several methods exist for synthesizing anthranil:
- From Phthalic Anhydride: A common method involves the hydrolysis of phthalic anhydride to yield anthranilic acid.
- Electrophilic Aromatic Substitution: Anthranil can be synthesized through electrophilic substitution reactions on aniline derivatives.
- Direct Amination: The direct amination of ortho-substituted benzoic acids can also lead to the formation of anthranil .
Anthranil is widely used across various fields:
- Pharmaceuticals: It serves as a precursor for numerous drugs, including anti-inflammatory agents and analgesics.
- Dye Manufacturing: Anthranil is employed in producing azo dyes and other colorants.
- Agricultural Chemicals: Its derivatives are used as herbicides and fungicides due to their biological activity.
Studies investigating the interactions of anthranil with other compounds have revealed:
- Complex Formation: Anthranil can form complexes with metal ions, which can enhance its properties for catalysis or biological activity.
- Enzyme Inhibition: Research has shown that anthranil and its derivatives can inhibit certain enzymes, impacting metabolic pathways related to amino acid synthesis .
Anthranil shares structural similarities with several compounds. Here are some notable examples:
| Compound | Formula | Unique Features |
|---|---|---|
| Tryptophan | CHNO | Essential amino acid derived from anthranil. |
| Salicylic Acid | CHO | Contains a hydroxyl group; used in anti-inflammatory drugs. |
| 5-Aminosalicylic Acid | CHNO | Used in treating inflammatory bowel disease; contains both amino and carboxylic groups. |
Uniqueness of Anthranil
Anthranil stands out due to its dual functionality as both an amine and a carboxylic acid, allowing it to participate in diverse
XLogP3
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








